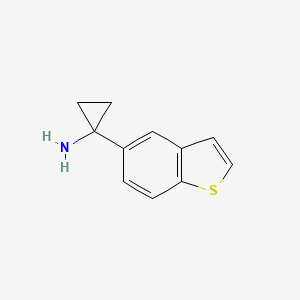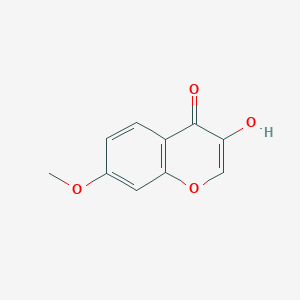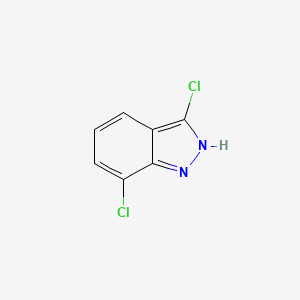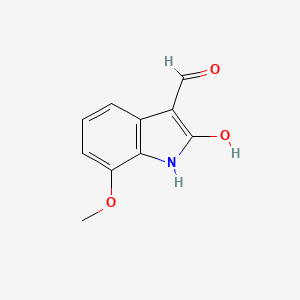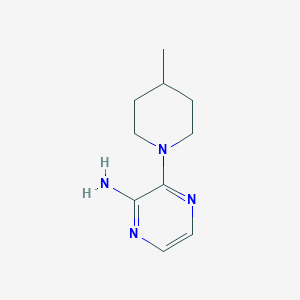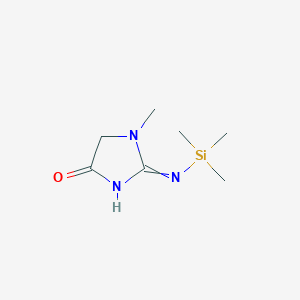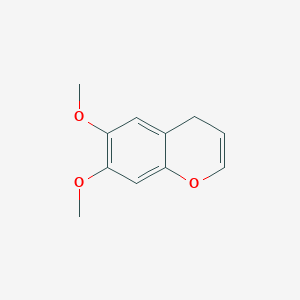![molecular formula C12H16N2 B11906472 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine CAS No. 59056-57-4](/img/structure/B11906472.png)
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine is a heterocyclic compound with a unique structure that combines elements of pyridine and quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane, followed by cyclization and amination . The reaction is carried out at elevated temperatures (150-160°C) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
作用機序
The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline: A closely related compound with similar structural features.
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: A brominated derivative with distinct reactivity.
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol: A methylated derivative with unique properties
Uniqueness
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine stands out due to its specific amine functional group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
59056-57-4 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine |
InChI |
InChI=1S/C12H16N2/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6,13H2 |
InChIキー |
GHXNRGSLMFQEEP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





